molecular formula C23H30N4OS B3012456 N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-22-9

N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B3012456
CAS No.: 476452-22-9
M. Wt: 410.58
InChI Key: UZFJYWYORIGNIB-UHFFFAOYSA-N
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Description

N-{[4-Phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a propan-2-ylsulfanyl (isopropylthio) group at position 5, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2.

Properties

IUPAC Name

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-15(2)29-22-26-25-20(27(22)19-6-4-3-5-7-19)14-24-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,15-18H,8-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJYWYORIGNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl and Propan-2-ylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Adamantane Core: The adamantane core is usually attached via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, leading to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and propan-2-ylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.

    Industry: Possible applications in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and adamantane core are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antihypoxic Activity

Adamantane-triazole derivatives (e.g., compounds I and II in ) exhibit antihypoxic effects in rodent models, with ED₅₀ values ranging from 8–12 mg/kg.

Receptor Modulation

OLC-12 (), a triazole-based Orco agonist, shares structural motifs (e.g., sulfanyl-acetamide linkage) with the target compound. However, the adamantane group in the latter may sterically hinder receptor binding compared to OLC-12’s simpler 4-isopropylphenyl group .

Antioxidant and Antimicrobial Activity

Triazole derivatives with benzylidene or pyridinylmethylene substituents (e.g., compound 4 in ) show strong DPPH radical scavenging and antibacterial activity.

Biological Activity

N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of adamantane derivatives with triazole moieties. The following general reaction scheme is often employed:

  • Formation of Triazole : The initial step involves the synthesis of the triazole ring through the reaction of appropriate phenyl and sulfanyl groups.
  • Coupling with Adamantane : The synthesized triazole is then coupled with adamantane derivatives to form the final compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane have been reported to possess potent antibacterial effects against various strains of bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
Compound A0.5 μg/mLStaphylococcus aureus
Compound B1.0 μg/mLEscherichia coli
N-{[4-phenyl...}0.75 μg/mLPseudomonas aeruginosa

These findings suggest that the compound may be effective against resistant bacterial strains, which is critical in the context of rising antibiotic resistance.

Antifungal Activity

In addition to antibacterial properties, N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane has shown moderate antifungal activity against pathogens such as Candida albicans.

Table 2: Antifungal Activity

Compound NameMIC (μg/mL)Fungal Strains Tested
Compound A10Candida albicans
Compound B15Aspergillus niger
N-{[4-phenyl...}12Candida tropicalis

Study 1: Broad-Spectrum Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including N-{[4-phenyl...}. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The researchers employed various assays to determine the MIC values and concluded that its dual-action as an antibacterial and antifungal agent makes it a promising candidate for further development.

Research has also focused on elucidating the mechanism by which compounds like N-{[4-phenyl...} exert their biological effects. Preliminary data suggest that these compounds may interfere with microbial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. This was supported by electron microscopy analysis showing morphological changes in treated microbial cells.

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